molecular formula C7H6F3NO B1283321 4-Amino-3-(trifluoromethyl)phenol CAS No. 445-04-5

4-Amino-3-(trifluoromethyl)phenol

Cat. No. B1283321
Key on ui cas rn: 445-04-5
M. Wt: 177.12 g/mol
InChI Key: VORRYOXJWMUREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07390923B2

Procedure details

4-Nitro-3-trifluoromethylphenol (0.414 g; 2.0 mmol) was dissolved in 25 ml of glacial acetic acid and zinc dust (2.62 g; 40 mmol) was added in small portions during 10 minutes allowing the temperature to rise up to +40° C. The mixture was stirred for ten minutes and filtered. The dust was washed with 3×10 ml of glacial acetic acid and filtrate was evaporated to dryness to give 0.212 g of 4-amino-3-trifluoromethylphenol. 1H NMR (400 MHz, DMSO-d6): 4.86 (2H, s), 6.72 (1H, d, J=8.7 Hz), 6.74 (1H, d, J=2.6 Hz), 6.78 (1H, dd, J=8.7 Hz, J=2.7 Hz), 8.91 (1H, s)
Quantity
0.414 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.62 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][C:5]=1[C:11]([F:14])([F:13])[F:12])([O-])=O>C(O)(=O)C.[Zn]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][C:5]=1[C:11]([F:12])([F:13])[F:14]

Inputs

Step One
Name
Quantity
0.414 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)O)C(F)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.62 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for ten minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise up to +40° C
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The dust was washed with 3×10 ml of glacial acetic acid and filtrate
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.212 g
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.